molecular formula C17H14F4N2O2 B3990145 1-(4-Fluorophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol

1-(4-Fluorophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol

Cat. No.: B3990145
M. Wt: 354.30 g/mol
InChI Key: LRVISMKNEVDPLL-UHFFFAOYSA-N
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Description

1-(4-Fluorophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol is a synthetic organic compound that features a benzimidazole core substituted with a trifluoromethyl group and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Fluorophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The benzimidazole core may interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol: Similar structure but with a chlorophenoxy group instead of a fluorophenoxy group.

    1-(4-Fluorophenoxy)-3-[2-(methyl)benzimidazol-1-yl]propan-2-ol: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

1-(4-Fluorophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol is unique due to the presence of both trifluoromethyl and fluorophenoxy groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-fluorophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F4N2O2/c18-11-5-7-13(8-6-11)25-10-12(24)9-23-15-4-2-1-3-14(15)22-16(23)17(19,20)21/h1-8,12,24H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVISMKNEVDPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(COC3=CC=C(C=C3)F)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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